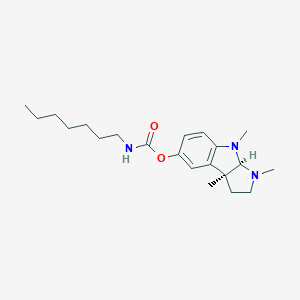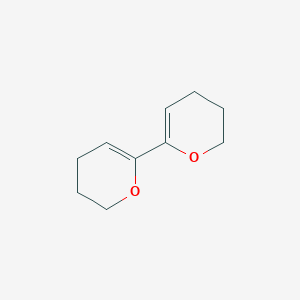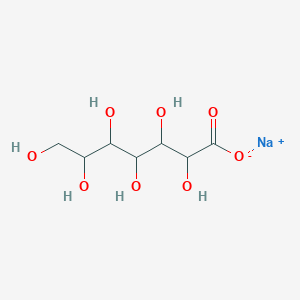
(23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3/(23S,25R)-1alpha,23,25,26-tetrahydroxycholecalciferol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3, also known as (23S,25R)-1alpha,23,25,26-tetrahydroxycholecalciferol, is a vitamin D3 derivative that has been synthesized and studied extensively in recent years. This compound has shown promising results in various scientific research applications, including its use as a potential treatment for cancer and other diseases.
Mechanism of Action
(23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 exerts its anti-cancer effects through multiple mechanisms. One of the key mechanisms is the induction of apoptosis in cancer cells, which is mediated by the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. In addition, (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 can inhibit cancer cell proliferation by blocking the cell cycle at the G1 phase and inducing cell differentiation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 has been shown to have other biochemical and physiological effects. For example, this compound can regulate calcium and phosphate metabolism, which is important for bone health. In addition, (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 has been shown to have anti-inflammatory effects and can modulate the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 in lab experiments is its high potency and specificity for cancer cells. This compound has been shown to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one limitation of using (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 in lab experiments is its limited solubility in water, which can make it difficult to administer and study.
Future Directions
There are several future directions for the study of (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3. One area of research is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of new formulations and delivery methods to improve the solubility and bioavailability of (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3. In addition, further studies are needed to investigate the potential use of this compound in combination with other anti-cancer drugs or therapies. Finally, more research is needed to fully understand the biochemical and physiological effects of (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3, which could lead to the identification of new therapeutic targets and applications.
Synthesis Methods
(23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 can be synthesized through a multi-step process involving the conversion of vitamin D3 to 1alpha,25-dihydroxyvitamin D3, followed by hydroxylation at the 23 and 26 positions. This synthesis method has been optimized and improved over the years, resulting in high yields of pure (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3.
Scientific Research Applications
(23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 has been studied extensively for its potential use in cancer treatment. Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unharmed. In addition, (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 has been shown to inhibit the growth and metastasis of cancer cells in animal models.
properties
CAS RN |
100634-18-2 |
|---|---|
Product Name |
(23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3/(23S,25R)-1alpha,23,25,26-tetrahydroxycholecalciferol |
Molecular Formula |
C27H44O5 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(2R,4S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol |
InChI |
InChI=1S/C27H44O5/c1-17(12-22(30)15-26(3,32)16-28)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-13-21(29)14-25(31)18(20)2/h7-8,17,21-25,28-32H,2,5-6,9-16H2,1,3-4H3/b19-7+,20-8-/t17-,21-,22+,23-,24+,25+,26-,27-/m1/s1 |
InChI Key |
QDZSTMXTBPCCGE-CJJVECAQSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](C[C@](C)(CO)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(CC(CC(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Canonical SMILES |
CC(CC(CC(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
synonyms |
1 alpha,23,25,26-tetrahydroxyvitamin D3 1,23,25,26-tetrahydroxyvitamin D3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




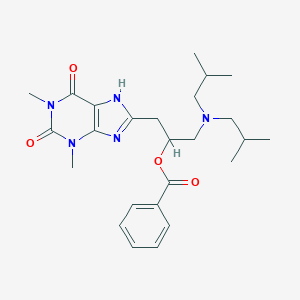


![Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,](/img/structure/B24498.png)
![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)


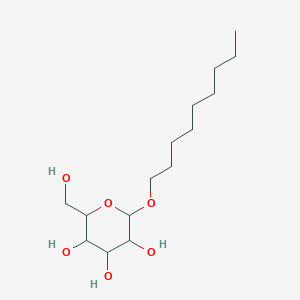
![(3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B24505.png)

